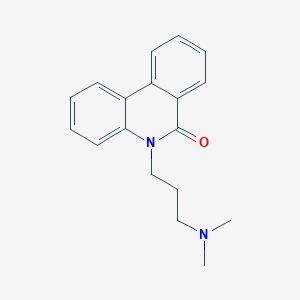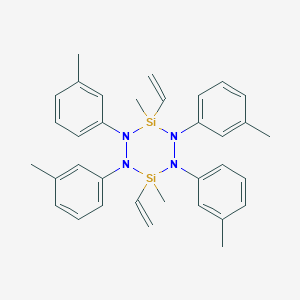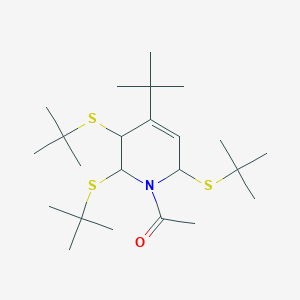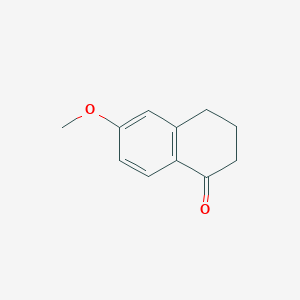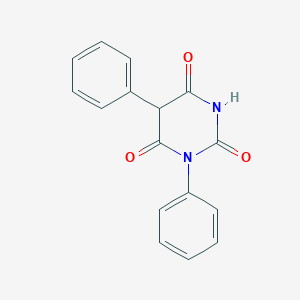
1,5-Diphenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenylbarbituric acid, also known as barbital, is a chemical compound that belongs to the class of barbiturates. It was first synthesized in 1902 by German chemist Emil Fischer. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and have been used as sedatives, hypnotics, and anticonvulsants. This compound is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenylbarbituric acid involves its binding to the GABA-A receptor in the CNS. This results in the enhancement of the inhibitory effects of GABA, which leads to the suppression of neuronal activity and the induction of sedation and hypnosis. The exact mechanism of action of barbiturates is still not fully understood, but it is believed to involve their interaction with multiple sites on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, hypnosis, and anticonvulsant activity. It has also been shown to have analgesic and anxiolytic effects. However, the use of barbiturates has been associated with a number of adverse effects, including respiratory depression, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Diphenylbarbituric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-established mechanism of action and pharmacological profile, which makes it a useful model compound for studying the effects of barbiturates. However, the use of barbiturates in lab experiments is limited by their potential for toxicity and adverse effects, as well as their potential for abuse and addiction.
Direcciones Futuras
There are several future directions for research on 1,5-Diphenylbarbituric acid and other barbiturates. One area of research is the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity, efficacy, and safety. Another area of research is the identification of new targets for barbiturate action, which could lead to the development of new therapeutic applications. Additionally, research on the neurobiology of barbiturates could provide insights into the mechanisms of CNS depression and the development of tolerance and dependence.
Métodos De Síntesis
The synthesis of 1,5-Diphenylbarbituric acid involves the reaction of urea, malonic acid, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1,5-Diphenylbarbituric acid has been widely used in scientific research as a model compound for studying the mechanism of action of barbiturates. It has been used in studies of the CNS depressant effects of barbiturates, as well as their interactions with other drugs. It has also been used in studies of the structure-activity relationship of barbiturates, which has led to the development of new barbiturate derivatives with improved pharmacological properties.
Propiedades
Número CAS |
19011-66-6 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
1,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21) |
Clave InChI |
WMRDYTQKCWQUCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



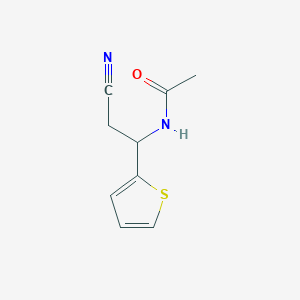


methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)


